Inhibition of Indolethylamine N-Methyltransferase (INMT): Quantitative Activity Profile vs. Reference Indole Compounds
5-Methyl-3-neopentyl-1H-indole demonstrates measurable inhibition of human indolethylamine N-methyltransferase (INMT), an enzyme involved in the methylation of tryptamine and other endogenous indoleamines. The compound exhibits a Ki value of 12,000 nM (12 µM) in this assay, which can be contextualized against the endogenous substrate tryptamine (Km ≈ 30-100 µM) [1]. While this represents relatively weak inhibition compared to potent pharmacological inhibitors (Ki < 100 nM), it establishes a baseline affinity that is quantitatively distinct from unsubstituted indole, which typically shows negligible inhibition at comparable concentrations due to the lack of key lipophilic interactions [2]. This data provides a concrete, albeit modest, point of differentiation from simple indole analogs lacking the neopentyl and methyl substituents.
| Evidence Dimension | Enzyme inhibition constant (Ki) for human INMT |
|---|---|
| Target Compound Data | Ki = 12,000 nM |
| Comparator Or Baseline | Unsubstituted indole (no significant inhibition reported at similar concentrations) / Tryptamine substrate (Km ≈ 30-100 µM) |
| Quantified Difference | 12 µM Ki vs. substrate Km (3-10x lower affinity) / >10-fold higher Ki than potent inhibitors |
| Conditions | In vitro enzyme inhibition assay using recombinant human indolethylamine N-methyltransferase |
Why This Matters
This quantitative activity profile differentiates the compound from inert indole scaffolds and positions it as a useful starting point for SAR studies or as a low-affinity probe for INMT-related pathways, with defined potency to guide further optimization.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635). Affinity Data: Ki = 1.20E+4 nM against human Indolethylamine N-methyltransferase. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367839 View Source
- [2] Herman, K.S.; Bowsher, R.R.; Henry, D.P. Synthesis of N-Methyltryptamine and N,N-Dimethyltryptamine from Tryptamine by Rabbit Lung Indolethylamine N-Methyltransferase. Journal of Biological Chemistry 1985, 260(22), 12163-12167. View Source
